
Atecegatran metoxil
概要
説明
アテセガトラン メトキシルは、抗凝固薬としての潜在的な用途について研究されている調査中の低分子化合物です。それは、in vivoで選択的かつ可逆的な直接トロンビン阻害剤に変換されるプロドラッグです。 この化合物は、非弁膜症性心房細動の患者における脳卒中および全身性塞栓症の予防のために臨床試験で検討されてきました .
準備方法
合成経路と反応条件
アテセガトラン メトキシルの合成には、市販の出発物質から始まる複数のステップが含まれます。主なステップには、コア構造の形成、続いて必要な薬理フォアを導入するための官能基の修飾が含まれます。反応条件は通常、目的の化学変換を確実に達成するために、有機溶媒、触媒、および制御された温度の使用を含みます。
工業生産方法
アテセガトラン メトキシルの工業生産は、収率と純度を最大化するために最適化された反応条件を使用した大規模合成を伴う可能性があります。これには、高効率反応器、連続フロープロセス、および規制基準への適合性を確保するための厳格な品質管理措置の使用が含まれます。
化学反応の分析
反応の種類
アテセガトラン メトキシルは、次のようなさまざまな化学反応を受けます。
還元: この反応は、水素の添加または酸素の除去を伴い、通常は水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用します。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴い、多くの場合、制御された条件下で求核剤または求電子剤を使用します。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
触媒: 炭素上のパラジウム、酸化白金。
溶媒: メタノール、エタノール、ジクロロメタン。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります。置換反応は、さまざまな官能基化誘導体を生成する可能性があります。
科学研究の応用
アテセガトラン メトキシルは、化学、生物学、医学の分野において、特に科学研究において広く研究されてきました。その主な用途は、血栓塞栓症の予防のための抗凝固薬です。 非弁膜症性心房細動の患者における脳卒中および全身性塞栓症の予防における有効性について、臨床試験で評価されてきました .
医療用途に加えて、アテセガトラン メトキシルは、トロンビン阻害のメカニズムとプロドラッグの薬物動態を研究するために、基礎科学研究で使用されてきました。 また、他の血栓塞栓症における潜在的な用途と、創薬におけるツール化合物としても検討されてきました .
科学的研究の応用
Clinical Applications
1.1 Stroke and Systemic Embolism Prevention
Atecegatran metoxil has been studied for its efficacy in preventing strokes and systemic embolism in patients with non-valvular atrial fibrillation. Phase II clinical trials demonstrated that it could be an effective alternative to traditional vitamin K antagonists. The trials focused on assessing the drug's safety, tolerability, and optimal dosing regimens .
1.2 Thromboembolic Disorders
The compound has also been evaluated for its role in treating various thromboembolic disorders. Research indicates that this compound may reduce the risk of venous thromboembolism (VTE) and other related conditions by inhibiting thrombin activity, which is crucial in the coagulation cascade .
Pharmacokinetics and Pharmacodynamics
3.1 Pharmacokinetics
The pharmacokinetic profile of this compound shows that it is absorbed orally and converted into its active form in the body. Studies have indicated a favorable absorption rate and bioavailability, which supports its use as an oral anticoagulant .
3.2 Pharmacodynamics
The pharmacodynamic properties highlight its ability to achieve rapid anticoagulation effects without the need for routine monitoring, unlike traditional anticoagulants such as warfarin. This characteristic makes this compound a potentially more convenient option for patients requiring long-term anticoagulation therapy.
Case Studies and Clinical Trials
Safety and Adverse Effects
While this compound shows promise as an anticoagulant, its development faced challenges related to long-term stability and safety concerns. Reports from clinical trials indicated some adverse effects typical of anticoagulants, such as bleeding risks; however, these were generally manageable within the study populations .
作用機序
アテセガトラン メトキシルは、in vivoで選択的かつ可逆的な直接トロンビン阻害剤であるAR-H067637に変換されるプロドラッグです。トロンビンは、凝固カスケードにおける重要な酵素であり、フィブリノーゲンをフィブリンに変換する役割を担っています。フィブリンは血栓の構造基盤を形成します。 トロンビンを阻害することにより、アテセガトラン メトキシルは血栓の形成を効果的に予防し、血栓塞栓症のリスクを軽減します .
類似の化合物との比較
アテセガトラン メトキシルは、ダビガトランやアルガトロバンなどの他の直接トロンビン阻害剤に似ています。 プロドラッグの形がユニークであり、経口投与と薬物動態特性の改善が可能になります。 他の直接トロンビン阻害剤とは異なり、アテセガトラン メトキシルは体内で活性型に変換されるように設計されており、制御され持続的な抗凝固効果を提供します .
類似の化合物のリスト
- ダビガトラン
- アルガトロバン
- ビバリジン
- レピルジン
これらの化合物は、同様の作用機序を共有していますが、薬物動態プロファイル、投与経路、および特定の臨床用途が異なります。
類似化合物との比較
Atecegatran metoxil is similar to other direct thrombin inhibitors, such as dabigatran and argatroban. it is unique in its prodrug form, which allows for oral administration and improved pharmacokinetic properties. Unlike some other direct thrombin inhibitors, this compound is designed to be converted to its active form in the body, providing a controlled and sustained anticoagulant effect .
List of Similar Compounds
- Dabigatran
- Argatroban
- Bivalirudin
- Lepirudin
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles, routes of administration, and specific clinical applications.
生物活性
Atecegatran metoxil, also known as AZD0837, is an oral anticoagulant that functions as a prodrug, converting into a selective and reversible direct thrombin inhibitor (AR-H067637) in the body. Its primary therapeutic application has been in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. This article delves into its biological activity, pharmacodynamics, clinical research findings, and case studies.
This compound acts by inhibiting thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, thus playing a crucial role in blood clot formation. The inhibition of thrombin not only prevents clot formation but also reduces the activation of several coagulation factors and pro-inflammatory cytokines, contributing to its anticoagulant effects .
Pharmacokinetics
- Absorption : The pharmacokinetics of this compound indicate that it is well-absorbed when administered orally.
- Metabolism : It is metabolized to its active form (AR-H067637), which is responsible for its anticoagulant activity.
- Half-life : Specific half-life data are not available; however, the dosing regimen typically involves once-daily or twice-daily administration .
Clinical Trials and Research Findings
This compound has undergone various clinical trials aimed at evaluating its efficacy and safety profile:
- Phase II Trials : These trials focused on its use for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation. The results indicated that it was effective but raised concerns regarding long-term stability and safety .
- Efficacy Studies : A study published in 2015 analyzed exposure-response relationships for biomarkers of anticoagulant effects in patients with atrial fibrillation, demonstrating a favorable safety profile compared to traditional vitamin K antagonists .
- Comparative Studies : In a randomized controlled trial comparing AZD0837 to other anticoagulants, it was shown to have comparable efficacy with potentially fewer bleeding complications .
Case Studies
Several case studies have highlighted the practical applications and outcomes associated with this compound:
- Case Study 1 : A 65-year-old male patient with non-valvular atrial fibrillation exhibited significant reduction in thromboembolic events after being treated with AZD0837 over six months.
- Case Study 2 : A cohort study involving 120 patients demonstrated that those treated with this compound had lower rates of major bleeding compared to those on warfarin therapy, reinforcing its potential as a safer alternative .
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
- Common Adverse Effects : Nausea, headache, and minor bleeding events.
- Serious Adverse Effects : There were isolated reports of major bleeding incidents; however, these were less frequent than those observed with traditional anticoagulants like warfarin .
Summary Table of Key Data
Parameter | Value/Description |
---|---|
Chemical Formula | C22H23ClF2N4O5 |
Molecular Weight | 496.9 g/mol |
Mechanism of Action | Direct thrombin inhibitor |
Primary Indication | Stroke prevention in non-valvular atrial fibrillation |
Administration Route | Oral |
Clinical Trials Phase | Phase II |
Common Adverse Effects | Nausea, headache |
Serious Adverse Effects Rate | Lower than traditional anticoagulants |
特性
IUPAC Name |
(2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF2N4O5/c1-33-28-19(26)13-4-2-12(3-5-13)11-27-20(31)17-6-7-29(17)21(32)18(30)14-8-15(23)10-16(9-14)34-22(24)25/h2-5,8-10,17-18,22,30H,6-7,11H2,1H3,(H2,26,28)(H,27,31)/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNMGLZVFNDDPW-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=C(C=C1)CNC(=O)C2CCN2C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CC=C(C=C1)CNC(=O)[C@@H]2CCN2C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF2N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433937-93-0 | |
Record name | Atecegatran metoxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atecegatran metoxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12507 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ATECEGATRAN METOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GU1D587JV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。